

# H-Tic-Oet.HCl molecular weight and formula

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Compound of Interest		
Compound Name:	H-Tic-Oet.HCl	
Cat. No.:	B579707	Get Quote

## In-Depth Technical Guide: H-Tic-Oet.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential biological context of **H-Tic-Oet.HCI**. Due to the limited publicly available data on this specific molecule, this guide also includes information on the broader class of Tic-containing compounds and relevant experimental methodologies.

## **Core Molecular Data**

**H-Tic-Oet.HCI** is the hydrochloride salt of the ethyl ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The "Tic" designation is a common abbreviation for the tetrahydroisoquinoline-3-carboxylic acid core, a constrained amino acid analog of phenylalanine.[1][2] The "Oet" signifies an ethyl ester modification. Such amino acid esters are frequently used in peptide synthesis and drug design to enhance properties like cell permeability.[3][4][5]



Parameter	Value	Source
Full Chemical Name	(S)-Ethyl 1,2,3,4- tetrahydroisoquinoline-3- carboxylate hydrochloride	Sigma-Aldrich
Molecular Formula	C12H16CINO2	[6]
Molecular Weight	241.71 g/mol	[6]
Synonyms	H-Tic-Oet.HCl	-

## **Experimental Protocols**

While a specific, detailed synthesis protocol for **H-Tic-Oet.HCl** is not readily available in the public domain, a general and plausible method involves the esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. A representative procedure is outlined below.

# Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride

This protocol is based on a known synthesis of a closely related compound and employs a standard esterification method.[7]

#### Materials:

- 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Methanol (or Ethanol for direct ethyl ester formation)
- · Thionyl chloride
- Diethyl ether

#### Procedure:

A mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (e.g., 23.2 g) and methanol (200 ml) is cooled in an ice bath.[7]



- Thionyl chloride (e.g., 15.4 ml) is added dropwise to the cooled mixture.[7]
- The reaction mixture is then heated to reflux for approximately 4 hours.[7]
- Following reflux, the mixture is evaporated to remove the solvent.
- The resulting solid residue is triturated in diethyl ether to yield the ethyl 1,2,3,4tetrahydroisoquinoline-3-carboxylate hydrochloride.

# Potential Biological Context and Signaling Pathways

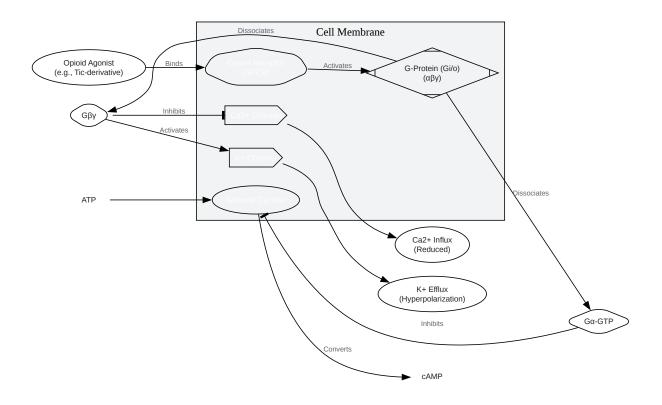
The Tic scaffold is a rigid analog of phenylalanine and is often incorporated into peptidomimetics to target various receptors and enzymes.[1][2] A significant application of Ticcontaining compounds is in the development of ligands for opioid receptors.[1][2] Therefore, it is plausible that **H-Tic-Oet.HCI** or molecules derived from it could interact with opioid receptor signaling pathways.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade.[8][9][10] The canonical pathway involves the coupling to inhibitory G proteins (Gi/o).[8][9]

#### This leads to:

- Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[8][9]
- Modulation of ion channels, specifically the opening of potassium channels (leading to hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release).
   [8][9][11]





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Opioid Receptor Signaling Pathway

## **Hypothetical Experimental Workflow**

To determine if **H-Tic-Oet.HCl** interacts with opioid receptors, a standard workflow for GPCR ligand characterization would be employed. This involves an initial binding assay to assess affinity, followed by a functional assay to determine efficacy (agonist, antagonist, etc.).



## **Radioligand Binding Assay**

Objective: To determine the binding affinity of **H-Tic-Oet.HCI** for a specific opioid receptor subtype (e.g., mu, delta, kappa).

Principle: This is a competitive binding assay where the test compound (**H-Tic-Oet.HCI**) competes with a known radiolabeled ligand for binding to the receptor.

#### General Protocol:

- Preparation of Membranes: Cell membranes expressing the opioid receptor of interest are prepared.
- Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand and varying concentrations of the unlabeled test compound (H-Tic-Oet.HCI).
- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The data is used to calculate the inhibitory concentration (IC<sub>50</sub>) of H-Tic-Oet.HCI, from which the binding affinity (Ki) can be determined.

## **cAMP Functional Assay**

Objective: To determine the functional effect of H-Tic-Oet.HCl on opioid receptor signaling.

Principle: Since opioid receptors are typically Gi-coupled, their activation leads to a decrease in intracellular cAMP. This assay measures changes in cAMP levels in response to the test compound.[12][13][14]

#### General Protocol:

- Cell Culture: Cells expressing the opioid receptor of interest are cultured.
- Stimulation: Cells are treated with varying concentrations of H-Tic-Oet.HCI. To measure antagonistic activity, cells are co-treated with a known agonist.

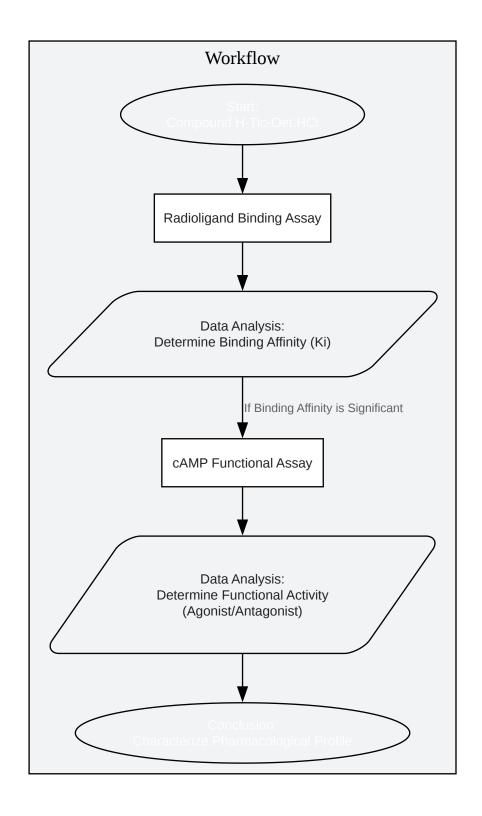






- Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA, HTRF, or bioluminescent reporter assays).[12][13][14][15]
- Data Analysis: The results will indicate whether **H-Tic-Oet.HCl** acts as an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist), or an inverse agonist.





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